molecular formula C7H12ClN3 B13196137 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole

3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B13196137
M. Wt: 173.64 g/mol
InChI Key: KKFJVHOSDFPIKI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole (CAS 1240529-11-6) is a high-purity chemical intermediate designed for pharmaceutical and agrochemical research. With a molecular formula of C 7 H 12 ClN 3 and a molecular weight of 173.64 g/mol, this compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its ability to impart favorable physicochemical properties and engage in key hydrogen bonding interactions with biological targets . The reactive chloromethyl group at the 3-position makes this compound a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions, such as the formation of ethers or thioethers. The 1,2,4-triazole nucleus is a key structural component in a wide array of biologically active compounds and approved drugs, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and anti-anxiety medications . Researchers value this scaffold for its high chemical stability, strong dipole moment, and its role as a bioisostere for amides, esters, and carboxylic acids, which can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity . This specific triazole derivative is intended for use in discovery chemistry programs, particularly in the structural modification of natural products and the development of new therapeutic agents with potential anticancer, antimicrobial, anti-inflammatory, and antiviral activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C7H12ClN3/c1-5(2)7-10-9-6(4-8)11(7)3/h5H,4H2,1-3H3

InChI Key

KKFJVHOSDFPIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of Triazole Precursors

Method Overview:
The predominant approach involves the chloromethylation of existing triazole derivatives, utilizing chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts. This method is favored for its efficiency and selectivity.

Reaction Scheme:
$$ \text{Triazole derivative} + \text{Chloromethylating agent} \xrightarrow{\text{acid catalyst}} \text{Chloromethyl-triazole derivative} $$

Key Conditions:

  • Use of Lewis acids such as zinc chloride or ferric chloride as catalysts.
  • Solvent systems like dichloromethane or acetonitrile.
  • Elevated temperatures around 25–50°C to facilitate electrophilic substitution.

Example:
A typical synthesis involves reacting 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole with chloromethyl methyl ether (or paraformaldehyde and HCl) in the presence of zinc chloride, leading to the chloromethylated intermediate. This step is often followed by purification via recrystallization or chromatography.

Advantages:

  • High regioselectivity at the 3-position.
  • Compatibility with various substituents on the triazole ring.

Multi-step Synthesis from Basic Precursors

Method Overview:
An alternative involves constructing the triazole ring with desired substituents followed by chloromethylation. This approach offers greater control over substitution patterns.

Step 1: Synthesis of the Triazole Core

  • Cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids to form the 1,2,4-triazole ring.
  • Introduction of methyl and isopropyl groups at specific positions via alkylation or acylation reactions.

Step 2: Functionalization at the 3-Position

  • Chloromethylation as described above, often optimized to prevent over-alkylation or side reactions.

Step 3: Purification and Salt Formation

  • The hydrochloride salt of the compound can be obtained by treatment with hydrochloric acid, enhancing stability and solubility.

Reaction Conditions:

  • Use of mild bases such as sodium bicarbonate during alkylation steps to control pH.
  • Reactions performed under inert atmosphere to prevent oxidation.

Specific Patented Processes and Innovations

Recent patents describe optimized methods for large-scale synthesis:

Method Description Key Features References
Alkyl/aryl sulfonic acid salt route Use of sulfonic acid salts of semicarbazide in a reaction scheme to produce chloromethyl triazoles Allows elevated temperature reactions, less decomposition, higher purity ,
Direct chloromethylation with chloromethyl methyl ether Conventional electrophilic substitution on preformed triazoles High regioselectivity, scalable

Reaction Conditions Summary

Parameter Typical Range Notes
Temperature 25–50°C For chloromethylation reactions
Solvent Dichloromethane, acetonitrile Ensures solubility and reaction control
Catalyst Zinc chloride, ferric chloride Promotes electrophilic substitution
Reaction Time 2–12 hours Depending on scale and reagent excess

Notes on Purification and Characterization

  • Purification: Recrystallization from ethanol or ethyl acetate; chromatography if necessary.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, matching literature data for the target compound.

Summary of Research Findings

  • Chloromethylation remains the most straightforward and efficient method for synthesizing 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole (CAS No. 1432681-31-6).
  • Optimization of reaction parameters, especially catalysts and solvents, is critical for high yield and purity.
  • Recent innovations focus on large-scale processes, minimizing side reactions, and improving product stability through salt formation.

Final Remarks

The synthesis of This compound is well-established, with methods primarily revolving around electrophilic chloromethylation of suitable triazole precursors. Advances in process chemistry continue to refine these methods, emphasizing efficiency, scalability, and purity, which are vital for potential pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the triazole ring can yield different hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated triazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its triazole ring is a common motif in many bioactive molecules, making it a candidate for further exploration in medicinal chemistry.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Variations

Triazole derivatives are highly tunable, with substituents dictating their chemical and biological profiles. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound -ClCH2 (3), -CH3 (4), -CH(CH3)2 (5) Chloromethyl, methyl, branched alkyl -
3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazole -CH3 (3), -CH(CH3)2 (5) Lacks chloromethyl; simpler alkylation
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole -PhCl (3), -pyridinyl (5) Aromatic substituents; π-π interactions
3-[2-(5-Bromothiophen-2-yl)propan-2-yl]-5-cyclopropyl-4H-1,2,4-triazole -Br-thiophene (3), -cyclopropyl (5) Heterocyclic and strained cycloalkyl groups
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole -PhF (3), -SO2CH3 (5) Electrophilic sulfonyl; fluorinated aryl

Key Observations :

  • Electron-withdrawing groups (e.g., -SO2CH3 in ) increase polarity, which may reduce bioavailability compared to the target compound’s balance of lipophilic (isopropyl) and polar (chloromethyl) groups.

Target Compound Implications :

  • Isopropyl and methyl groups could enhance passive diffusion into microbial membranes, similar to lipophilic triazoles in .

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is likely higher than sulfonyl- or pyridinyl-substituted triazoles (e.g., ) due to its branched alkyl groups.
  • Solubility : Chloromethyl and isopropyl groups may reduce aqueous solubility compared to polar derivatives (e.g., -SO2CH3 in ).
  • Stability : The chloromethyl group’s susceptibility to hydrolysis could limit stability under physiological conditions, necessitating prodrug strategies.

Mechanistic Insights from QSAR Studies

  • QSAR Models: For 3-substituted thiol-triazoles, ΔE1 (HOMO-LUMO gap) and ΣQ (atomic charge sum) correlate with antimicrobial activity . A lower ΔE1 and higher ΣQ enhance bioactivity, suggesting electron-deficient triazoles interact more strongly with microbial targets.

Biological Activity

3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole, with the CAS number 1240529-11-6, is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₃ with a molecular weight of 173.64 g/mol. Its structure includes a chloromethyl group and an isopropyl substituent, which may influence its biological properties.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. A study focusing on various triazole compounds highlighted the potential of this compound to inhibit cancer cell proliferation. The compound's mechanism may involve the disruption of angiogenesis—the formation of new blood vessels that tumors require for growth.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInhibition of angiogenesis
3-Amino-1,2,4-triazole derivativesHCT116 (Colon Cancer)6.2Anti-proliferative effects
Other triazole derivativesVariousVariesAnti-tubulin polymerization

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the chloromethyl group is believed to enhance its interaction with microbial targets.

Case Study: Antimicrobial Efficacy
In a comparative study involving triazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of traditional antibiotics.

The biological activity of triazoles often stems from their ability to interfere with critical cellular processes. For instance:

  • Anticancer Mechanism : By inhibiting tubulin polymerization and disrupting microtubule dynamics, these compounds can effectively halt cancer cell division.
  • Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.

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